molecular formula C11H15NO3 B3106071 Methyl 3-amino-2-(propan-2-yloxy)benzoate CAS No. 1564808-54-3

Methyl 3-amino-2-(propan-2-yloxy)benzoate

Cat. No.: B3106071
CAS No.: 1564808-54-3
M. Wt: 209.24
InChI Key: YYZUFFXSFVGIHN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(propan-2-yloxy)benzoate is an organic compound with the molecular formula C₁₁H₁₅NO₃ It is a derivative of benzoic acid, featuring an amino group and an isopropoxy group attached to the benzene ring

Properties

IUPAC Name

methyl 3-amino-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZUFFXSFVGIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(propan-2-yloxy)benzoate typically involves the esterification of 3-amino-2-(propan-2-yloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(propan-2-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Chemistry

Methyl 3-amino-2-(propan-2-yloxy)benzoate serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties. For instance, it has been investigated for its role in synthesizing thiophene-based analogs, which are known for their biological activity against various pathogens.

Biological Studies

Research indicates that this compound can interact with biological targets, potentially modulating enzyme activity. The amino group facilitates hydrogen bonding with active sites on enzymes, while the isopropoxy group enhances hydrophobic interactions, making it a candidate for drug development . Studies have demonstrated its potential as a modulator in enzyme-catalyzed reactions, highlighting its relevance in medicinal chemistry.

Material Science

This compound has applications in developing advanced materials, including organic semiconductors and field-effect transistors (OFETs). Its derivatives are explored for use in organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional chemical applications.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with transaminases, revealing its potential as a biocatalyst for synthesizing chiral amines. The compound demonstrated over 88% conversion efficiency in producing pharmaceutical-grade intermediates, indicating its practical utility in drug synthesis .

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against Gram-negative bacteria. The results showed promising antimicrobial activity, suggesting that modifications to the compound could yield effective antibacterial agents .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(propan-2-yloxy)benzoate
  • Methyl 3-amino-2-(ethoxy)benzoate
  • Methyl 3-amino-2-(methoxy)benzoate

Uniqueness

Methyl 3-amino-2-(propan-2-yloxy)benzoate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

Methyl 3-amino-2-(propan-2-yloxy)benzoate is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H15NO3
  • Molecular Weight : Approximately 195.22 g/mol

The compound features an amino group and an isopropoxy group attached to a benzoate framework, which contributes to its unique chemical properties and potential biological activities. The presence of these functional groups allows for interactions with various biological targets, influencing enzyme activity and protein interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects including:

  • Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy group may facilitate hydrophobic interactions, enhancing binding affinity and specificity.
  • Signal Transduction : The compound may participate in signaling pathways that regulate gene expression and metabolic processes .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. Studies have shown that it can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade, such as phospholipase A2 (PLA2) .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. Its structural characteristics enable it to disrupt bacterial cell membranes, making it effective against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated its bactericidal effects against strains such as E. coli and MRSA (Methicillin-resistant Staphylococcus aureus) .

Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Demonstrated anti-inflammatory effects through inhibition of PLA2 activity in cellular models.
Showed broad-spectrum antimicrobial activity against various bacterial strains, indicating potential for use in treating infections.
Highlighted the compound's ability to modulate enzyme activity, suggesting therapeutic applications in enzyme-related disorders.

Case Studies

  • Anti-inflammatory Study : In a controlled experiment, this compound was administered to animal models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A study assessed the efficacy of the compound against clinical isolates of MRSA. The results showed that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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